
Acetamide, N-(2-fluorenyl)-2,2,2-trichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-fluorenyl)-2,2,2-trichloro-: is a chemical compound with the molecular formula C15H10Cl3NO It is known for its unique structure, which includes a fluorenyl group attached to an acetamide moiety, along with three chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- typically involves the reaction of 2-fluorenylamine with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetic anhydride. The reaction conditions generally include maintaining a low temperature to control the reactivity of the trichloroacetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- can undergo oxidation reactions, particularly at the fluorenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted acetamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound has been explored for its potential pharmacological properties. Studies have investigated its effects on cellular processes and its potential as a therapeutic agent.
Industry: In the industrial sector, Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl group can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins, leading to alterations in protein function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-(2-Fluorenyl)acetamide: Similar structure but lacks the trichloro group.
2-Acetamidofluorene: Another derivative of fluorenylamine with different substituents.
N-Acetyl-2-aminofluorene: A related compound with acetyl and amino groups.
Uniqueness: Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- is unique due to the presence of the trichloro group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for studying specific chemical reactions and mechanisms that are not possible with its analogs.
Eigenschaften
CAS-Nummer |
60550-82-5 |
|---|---|
Molekularformel |
C15H10Cl3NO |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-(9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H10Cl3NO/c16-15(17,18)14(20)19-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,19,20) |
InChI-Schlüssel |
JHKOTHFZXPLADW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


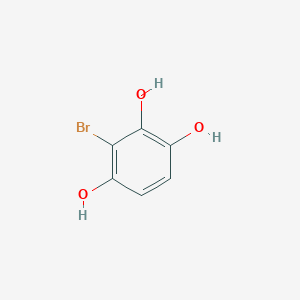
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)

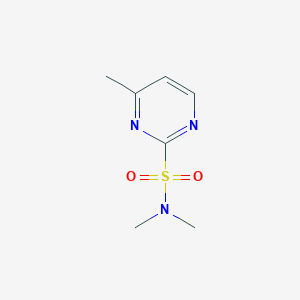
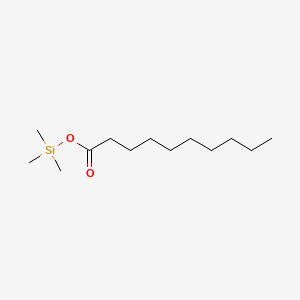

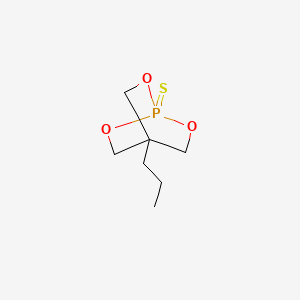

![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
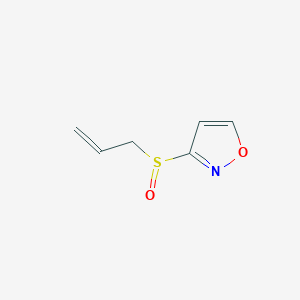
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)

